Cas no 332898-48-3 (6-Benzothiazolecarboxamide,2-amino-N-methyl-)

6-Benzothiazolecarboxamide,2-amino-N-methyl- structure
332898-48-3 structure
Product Name:6-Benzothiazolecarboxamide,2-amino-N-methyl-
CAS No:332898-48-3
MF:C9H9N3OS
MW:207.252259969711
CID:301806
PubChem ID:768110
Update Time:2025-04-19

6-Benzothiazolecarboxamide,2-amino-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 6-Benzothiazolecarboxamide,2-amino-N-methyl-
    • 6-Benzothiazolecarboxamide,2-amino-N-methyl-(9CI)
    • 2-AMINO BENZO THIAZOLE-6-CARBOXYLIC ACID
    • 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide
    • IDI1_020164
    • AKOS000112078
    • 332898-48-3
    • BRD-K59787542-001-01-0
    • CS-0301327
    • Z32016214
    • AKOS007999316
    • 2-Imino-N-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxamide
    • HMS1476G10
    • 2-Amino-benzothiazole-6-carboxylic acid methylamide
    • 2-Aminobenzothiazole-6-carboxylic acid methylamide
    • Oprea1_417457
    • 2-amino-N-methyl-1,3-benzothiazole-6-carboxamide
    • Oprea1_523844
    • NCGC00172897-01
    • ChemDiv3_001198
    • FS-1413
    • 2-amino benzothiazole-6-carboxylic acid
    • W-202361
    • MDL: MFCD01466106
    • Inchi: 1S/C9H9N3OS/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13)
    • InChI Key: AQXKWXHAJJEYCG-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C=CC(C(NC)=O)=CC1=2

Computed Properties

  • Exact Mass: 207.04677
  • Monoisotopic Mass: 207.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 96.2Ų

Experimental Properties

  • PSA: 68.01

6-Benzothiazolecarboxamide,2-amino-N-methyl- Pricemore >>

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